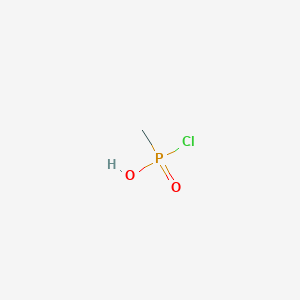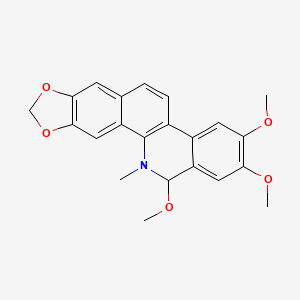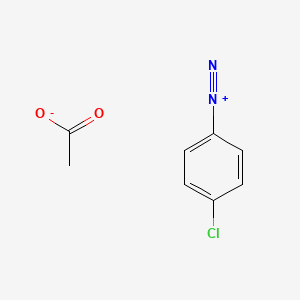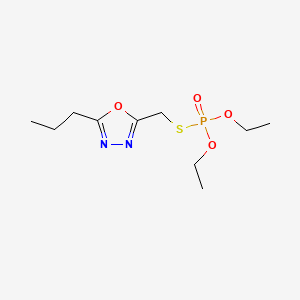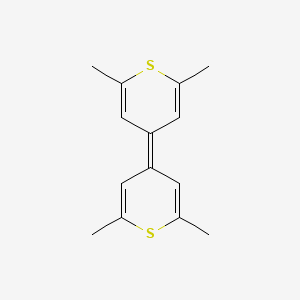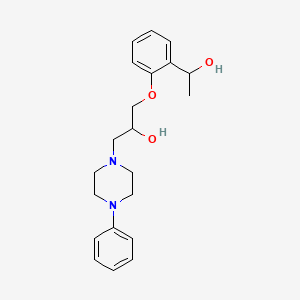![molecular formula C17H14O B14670643 2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro- CAS No. 40932-30-7](/img/structure/B14670643.png)
2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- typically involves a tandem nucleophilic benzylation and C(sp2)-N cross-coupling reaction sequence. The general procedure includes the following steps :
Starting Materials: 3-aminooxindoles and 2-bromobenzyl bromides.
Catalyst: Copper(I) bromide (CuBr).
Base: Sodium tert-butoxide (tBuONa).
Solvent: Dimethylformamide (DMF).
Reaction Conditions: The mixture is stirred at temperatures ranging from 100 to 170°C for a specified time.
Workup: After completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 2,3-dihydro-: This compound shares a similar indole structure but lacks the spiro linkage.
Spiropyran: This compound also features a spiro linkage but has different substituents and functional groups.
Uniqueness
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- is unique due to its specific spiro linkage and the presence of both indene and oxindole moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
40932-30-7 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-3H-indene]-1'-one |
InChI |
InChI=1S/C17H14O/c18-16-15-8-4-3-7-14(15)11-17(16)9-12-5-1-2-6-13(12)10-17/h1-8H,9-11H2 |
InChI Key |
BAYHTRRWPFVBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


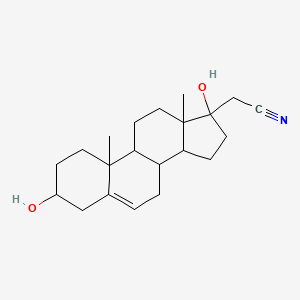
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
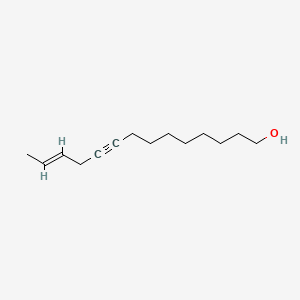


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

